C.I. Reactive red 2

Description

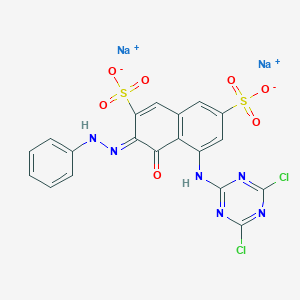

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDJOJCYUSIEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-86-7 (Parent) | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10889666, DTXSID70924123 | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-49-8, 106740-69-6, 12226-03-8 | |

| Record name | C.I. Reactive Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Reactive Red 2: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Chemical Architecture, Physicochemical Properties, and Reactive Mechanism of a Key Azo Dye

As a cornerstone in the palette of reactive dyes, C.I. Reactive Red 2 holds a significant position in the textile industry and various scientific applications. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of its molecular identity, core properties, mechanism of action, and the broader implications of its use, particularly concerning environmental remediation.

Molecular Identification and Chemical Structure

This compound, a monoazo dye, is chemically identified as disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate.[1][2] Its structure is characterized by a central azo group (-N=N-) linking a phenyl ring to a substituted naphthalene disulfonate system. A key functional component is the dichlorotriazine ring, which imparts its reactive nature.[1][2]

The presence of sulfonate groups (-SO₃⁻) renders the dye highly soluble in water, a critical property for its application in aqueous dyeing processes.[3][4] The complex aromatic structure is responsible for its vibrant red hue.

Chemical Structure of this compound:

Caption: Molecular components of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for developing remediation strategies.

| Property | Value | Source(s) |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [1][2] |

| CAS Number | 17804-49-8 | [1][2][5] |

| C.I. Number | 18200 | [6][7] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][2][6] |

| Molecular Weight | 615.33 g/mol | [1][2][8] |

| Appearance | Purplish-red powder | [3][6] |

| Solubility in Water (20°C) | 60 g/L | [3][6] |

| Solubility in Water (50°C) | 160 g/L | [6] |

| λmax | 538 nm | [8] |

| Synonyms | Procion Red MX-5B, Reactive Brilliant Red 5BS, Chemictive Brilliant Red 5B | [1] |

Mechanism of Action: Covalent Bond Formation

This compound belongs to the class of reactive dyes, which are distinguished by their ability to form strong, covalent bonds with the substrate.[2][5][9] This characteristic imparts excellent wash and light fastness to the dyed materials.[2][5] The primary target for these dyes are cellulosic fibers such as cotton, which possess abundant hydroxyl (-OH) groups.[10][11]

The dyeing process is a two-stage mechanism:

-

Adsorption and Exhaustion: Initially, the dye is adsorbed onto the fiber surface from the aqueous solution. The addition of an electrolyte, typically sodium chloride or sodium sulfate, reduces the solubility of the dye and promotes its migration from the solution to the fiber.[9][10]

-

Fixation (Covalent Bonding): In the presence of an alkali, such as sodium carbonate, the hydroxyl groups on the cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻).[9][12] These ions then attack the electrophilic carbon atoms of the dichlorotriazine ring in the dye molecule, leading to a nucleophilic substitution reaction where a chlorine atom is displaced.[2][13] This results in the formation of a stable ether linkage between the dye and the fiber.[14]

Sources

- 1. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17804-49-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Reactive red 243 | 158571-46-1 [smolecule.com]

- 5. CAS 17804-49-8: this compound | CymitQuimica [cymitquimica.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. dyeschemical.com [dyeschemical.com]

- 8. scbt.com [scbt.com]

- 9. textilementor.com [textilementor.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. textilelearner.net [textilelearner.net]

A Technical Guide to the Covalent Fixation Mechanism of C.I. Reactive Red 2 on Cellulosic Fibers

Abstract: This technical guide provides an in-depth examination of the mechanism of action for C.I. Reactive Red 2, a dichlorotriazine-based reactive dye, in the context of cellulosic fiber dyeing. Reactive dyes represent a cornerstone of textile coloration due to the formation of permanent covalent bonds with the fiber, ensuring high wash fastness.[1] This document elucidates the multi-phase dyeing process, detailing the critical roles of electrolytes and alkali in the exhaustion and fixation stages, respectively. We will dissect the primary nucleophilic substitution reaction that leads to dye-fiber bonding and the competing hydrolysis reaction that impacts process efficiency. The guide further explains the causality behind the selection of key experimental parameters such as temperature, pH, and salt concentration. Detailed, self-validating experimental protocols for laboratory-scale dyeing and the spectrophotometric quantification of process efficiency are provided to bridge theory with practical application for researchers and development professionals.

Part 1: Chemical Profile and Principle of Reactivity

Chemical Identity of this compound

This compound is a monoazo dye distinguished by its highly reactive leaving group.[2][3] It is known commercially by various names, including Procion Red MX-5B.[4] Its chemical structure features a chromophore (the color-providing azo group) linked to a 2,4-dichloro-1,3,5-triazine ring.[3][5] This triazine ring is the functional core responsible for the dye's reactivity.

-

IUPAC Name: Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[3]

-

CAS Number: 17804-49-8[3]

The Dichlorotriazine (DCT) Reactive System

The reactivity of Reactive Red 2 is governed by the two chlorine atoms on its triazine ring. The triazine ring is an electron-deficient aromatic system, which makes the carbon atoms attached to the chlorine atoms highly electrophilic. This renders the chlorine atoms susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution mechanism.[7][8] The high reactivity of the DCT system allows for covalent bond formation with cellulose under relatively mild conditions, such as lower temperatures (e.g., 40°C), compared to less reactive systems like monochlorotriazine (MCT).[6][9]

Part 2: The Core Mechanism of Covalent Fixation on Cellulosic Fibers

The dyeing of cellulosic fibers (e.g., cotton) with Reactive Red 2 is a biphasic process: an initial exhaustion phase where the dye adsorbs onto the fiber, followed by a chemical fixation phase where the covalent bond is formed.[1][10]

Phase I - Exhaustion: Overcoming Electrostatic Repulsion

In an aqueous medium, both cellulosic fibers and anionic reactive dyes exhibit a negative surface charge (zeta potential), leading to electrostatic repulsion.[11][12] This repulsion hinders the dye's ability to approach the fiber surface.

The Role of the Electrolyte: To overcome this barrier, a neutral electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath.[13][14] The salt dissolves and the high concentration of Na⁺ cations forms an ionic atmosphere around the negatively charged fiber, effectively neutralizing its surface charge.[1][13] This reduction in electrostatic repulsion lowers the activation energy required for the dye to migrate from the bulk solution to the fiber surface, thereby promoting dye adsorption or "exhaustion."[1][14]

Phase II - Fixation: The Nucleophilic Substitution Reaction

Once the dye is exhausted onto the fiber surface, the chemical reaction is initiated by the addition of an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][11]

Alkali-Induced Activation of Cellulose: The primary role of the alkali is to raise the pH of the dyebath to an optimal range of 10.5-11.5.[11][15] In this alkaline environment, a portion of the primary hydroxyl groups (-CH₂OH) on the glucose units of the cellulose polymer are deprotonated, forming potent nucleophilic cellulosate anions (Cell-O⁻).[7][12][15]

The Reaction Pathway: The generated cellulosate anion attacks one of the electrophilic carbon atoms on the dichlorotriazine ring of Reactive Red 2. This results in the displacement of a chloride ion (Cl⁻) and the formation of a highly stable ether covalent bond between the dye molecule and the cellulose fiber.[8][9][16] This reaction permanently affixes the dye to the fiber, making it an integral part of the macromolecular structure.[1]

The Competing Reaction: Inevitable Hydrolysis

A critical challenge in reactive dyeing is the parallel reaction of the dye with water, known as hydrolysis.[17] The hydroxide ions (OH⁻) present in the alkaline dyebath are also strong nucleophiles and compete with the cellulosate anions to react with the dye's triazine ring.[12]

When the dye reacts with a hydroxide ion, one of the chlorine atoms is replaced by a hydroxyl group.[18] This hydrolyzed dye molecule is no longer capable of reacting with the cellulose fiber.[17] It remains unfixed on the fiber surface and must be thoroughly washed off after dyeing to prevent poor rubbing fastness and color bleeding.[11][19] This side reaction represents a significant loss of dye, reducing the overall efficiency of the process.[17]

Caption: Fixation vs. Hydrolysis pathways for Reactive Red 2.

Part 3: Causality of Key Process Parameters

Optimizing the dyeing process hinges on carefully controlling parameters to favor the fixation reaction over hydrolysis.

-

Alkaline pH: While essential for activating cellulose, an excessively high pH increases the concentration of OH⁻ ions, which accelerates the rate of dye hydrolysis.[15][20] Therefore, the choice of alkali and its concentration is a compromise to achieve sufficient cellulose activation without promoting excessive hydrolysis.[20]

-

Temperature: Temperature affects the rates of dye diffusion into the fiber, fixation, and hydrolysis.[21] Increasing the temperature generally increases the rates of all three processes. However, the rate of hydrolysis often increases more dramatically with temperature than the rate of fixation.[18][22] For a highly reactive dye like Reactive Red 2, lower fixation temperatures (e.g., 40-60°C) are advantageous to minimize hydrolysis while still achieving an adequate reaction rate.[6][9]

-

Electrolyte Concentration: The amount of salt required is proportional to the depth of the shade being dyed; deeper shades require more salt to promote the exhaustion of a higher concentration of dye.[1] However, excessive salt can promote dye aggregation, leading to unlevel dyeing and spots.[23]

-

Liquor Ratio: The liquor ratio (the ratio of the volume of water to the weight of fabric) affects the concentration of all components. A lower liquor ratio means higher concentrations of dye, salt, and alkali, which can increase the rate of exhaustion and fixation but also requires careful control to ensure levelness.[1]

Data Presentation: Typical Dyeing Parameter Effects

| Parameter | Low Value | Optimal Range | High Value | Rationale for Optimal Range |

| Temperature | Slow fixation rate | 40 - 60 °C | High rate of hydrolysis[18] | Balances sufficient reaction kinetics with minimized dye deactivation. |

| pH | Insufficient cellulose activation | 10.5 - 11.5 | High rate of hydrolysis[20] | Ensures formation of Cell-O⁻ without excessively favoring the competing OH⁻ reaction. |

| Salt (g/L) | Poor dye exhaustion | 20 - 80 g/L | Risk of dye aggregation[23] | Overcomes electrostatic repulsion effectively for various shade depths.[1] |

| Time (Fixation) | Incomplete reaction | 45 - 90 min | Increased hydrolysis[17] | Allows sufficient time for dye-fiber reaction to approach completion. |

Part 4: Experimental Validation and Quantification

To translate mechanistic understanding into practice, robust experimental protocols are required. The following workflows provide a self-validating system for dyeing and analysis.

Protocol 1: Standard Laboratory Procedure for Dyeing Cotton with Reactive Red 2

This protocol describes a typical exhaust dyeing process for a 1% "on weight of fiber" (o.w.f.) dyeing.

-

Fabric Preparation: Begin with a 10-gram sample of scoured and bleached woven cotton fabric.

-

Dyebath Preparation:

-

Set a liquor ratio of 1:20 (200 mL total volume).

-

Add 160 mL of deionized water to a laboratory dyeing beaker.

-

Add 8 g of NaCl (40 g/L) and stir until fully dissolved.

-

Separately, dissolve 0.1 g of Reactive Red 2 powder in 20 mL of warm water and add it to the dyebath.

-

-

Exhaustion Phase:

-

Introduce the cotton fabric into the dyebath at room temperature (~25°C).

-

Agitate for 10 minutes to ensure even wetting and dye distribution.

-

Increase the temperature to 40°C over 15 minutes.

-

Hold at 40°C for 30 minutes, continuing agitation to promote dye exhaustion.

-

-

Fixation Phase:

-

Separately, dissolve 2 g of soda ash (Na₂CO₃) in 20 mL of water.

-

Add the alkali solution to the dyebath. This marks the start of the fixation process.

-

Maintain the temperature at 40°C and continue agitation for 60 minutes.

-

-

Wash-Off:

-

Remove the fabric from the dyebath.

-

Rinse thoroughly under cold running water until the water runs clear.

-

Conduct a soaping wash: Place the fabric in a fresh bath at 95°C with 2 g/L of a non-ionic soap for 10 minutes to remove all unfixed and hydrolyzed dye.

-

Rinse again with hot and then cold water.

-

Air dry the fabric.

-

Protocol 2: Spectrophotometric Determination of Exhaustion and Fixation Efficiency

This method quantifies the amount of dye absorbed and covalently fixed to the fiber.

-

Calibration Curve: Prepare a series of standard solutions of Reactive Red 2 of known concentrations. Measure the absorbance of each at the dye's maximum absorption wavelength (λmax, approx. 538 nm) using a UV-Vis spectrophotometer.[4] Plot absorbance vs. concentration to create a Beer's Law calibration curve.

-

Dye Bath Sampling: During the dyeing protocol (4.1), carefully extract a small, precise volume (e.g., 1 mL) of the dyebath at three key time points:

-

T₀: Immediately after adding the dye, before adding the fabric (Initial Concentration, C₀).

-

T₁: After the 30-minute exhaustion phase, just before adding the alkali (Post-Exhaustion Concentration, C₁).

-

T₂: At the end of the 60-minute fixation phase (Final Concentration, C₂).

-

-

Analysis: Dilute each sample to a concentration that falls within the linear range of your calibration curve. Measure the absorbance of the diluted samples and use the calibration curve to determine their concentrations (C₀, C₁, C₂).

-

Calculations:

-

Percent Exhaustion (%E): This measures the dye that has moved from the bath to the fiber. %E = [(C₀ - C₁) / C₀] * 100

-

Percent Fixation (%F): This measures the percentage of the exhausted dye that has covalently bonded. The dye remaining in the bath at T₂ (C₂) plus the hydrolyzed dye that was washed off represents the total unfixed dye. The total amount of dye that came out of the bath is (C₀ - C₂). The amount of dye that was fixed is the difference between the total dye that came out of the bath and the dye that was washed off. A simpler way is to calculate the total fixation based on the initial concentration. Total Unfixed Dye = Dye left in bath (C₂) + Hydrolyzed dye on fiber (which is C₁ - C₂) %F (relative to initial dye) = [(C₀ - C₂) / C₀] * 100

-

Caption: Experimental workflow for dyeing and efficiency analysis.

Part 5: Conclusion

The effective application of this compound onto cellulosic fibers is a well-defined chemical process governed by the principles of reaction kinetics and thermodynamics. The covalent ether bond formed via a nucleophilic substitution reaction between the dye's dichlorotriazine group and the fiber's hydroxyl groups ensures superior color fastness.[1][9] However, process efficiency is fundamentally limited by the competing hydrolysis reaction. For the research scientist, mastery of this process lies in the precise manipulation of pH, temperature, and electrolyte concentration to maximize the rate of fixation while minimizing the rate of hydrolysis. The protocols outlined herein provide a framework for the systematic study and optimization of this ubiquitous dyeing system.

Part 6: References

-

Klancnik, M. (n.d.). Influence of Temperature on Kinetics of Hydrolysis of Monochlorotriazine Reactive Dye. University of Ljubljana, Faculty of Natural Sciences and Engineering. Available at: [Link]

-

Taylor, J. A. (2014). Study on the hydrolysis and ammonolysis kinetics of a monochlorotriazinyl reactive dye. Coloration Technology, 130(4), 259-264. Available at: [Link]

-

Asad, M. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. Available at: [Link]

-

Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Available at: [Link]

-

Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]

-

Uddin, M. J. (2017). Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Textile Eng, 2(1). Available at: [Link]

-

El-Khatib, E. M., & El-Sayed, H. (2001). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific & Industrial Research, 44(4), 213-216. Available at: [Link]

-

World dye variety. (2012, May 11). Reactive Red 2. Available at: [Link]

-

Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes?. Dyeing-pedia. Available at: [Link]

-

Tiankun Chemical. (2022, July 29). What is the effect of reactive dyeing salts on the dyeing process?. Available at: [Link]

-

Prezi. (2025, May 14). Impact of Dyeing Temperature on the Efficiency of Reactive Dyes. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Society of Dyers and Colourists. (n.d.). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. Available at: [Link]

-

Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. Available at: [Link]

-

Hanna Instruments. (n.d.). pH in Textile Dye Baths. Available at: [Link]

-

Anbalagan, G., & Maheswaran, P. (2017). Dyeing of Cotton Material with Reactive Dyeing by Using Alkaline Buffer Solution. International Journal of Engineering Research & Technology, 6(4). Available at: [Link]

-

Al-Degs, Y. S., et al. (2009). Simple Spectrophotometric Determination of Reactive Dyes after Preconcentration using Activated Carbon. Jordan Journal of Chemistry, 4(1), 89-101. Available at: [Link]

-

Gahlout, M., & Vankar, P. S. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Available at: [Link]

-

Al-Degs, Y. S., et al. (2009). Simple Spectrophotometric Determination of Reactive Dyes after Preconcentration using Activated Carbon. Jordan Journal of Chemistry. Available at: [Link]

-

Uddin, M. G., et al. (2014). Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes. International Journal of Textile Science, 3(3), 51-58. Available at: [Link]

-

Baffoun, A., et al. (2021). Comparative study between two types of electrolyte used in the reactive dyeing of cotton. Journal of the Textile Institute. Available at: [Link]

-

Guesmi, A., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Polymers, 14(13), 2712. Available at: [Link]

-

Al-Gharaibeh, M., & Gardner, K. (2024). Study The Reduction Mechanism of Salts and Alkalis in Reactive Dyeing of Cotton Fabric: Review. Austin Publishing Group. Available at: [Link]

-

Fibre2Fashion. (n.d.). Salt & Alkali Free Reactive Dyeing On Cotton. Available at: [Link]

-

Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21599–21609. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of monochlorotiazine reactive dye with cellulose. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic analysis of Reactive dyeing. Available at: [Link]

-

Google Patents. (n.d.). US5420257A - Reactive triazine dyes, their preparation and use. Available at:

-

SPGPrints. (2020, June 18). Black color reactive dyes for digital textile printing: the difference between MCT and VS dyes. Available at: [Link]

-

Uddin, M. J., et al. (2024). Cellulose Functionalization Using N-Heterocyclic-Based Leaving Group Chemistry. International Journal of Molecular Sciences, 25(1), 594. Available at: [Link]

-

Sultana, R., & Uddin, M. Z. (2007). Compatibility Testing of Reactive Dyes. Journal of Mechanical Engineering, ME38, 61-64. Available at: [Link]

-

VieTextile. (n.d.). Reactive Dyes | 3 Decisive Color Factors. Available at: [Link]

-

Fibre2Fashion. (n.d.). Important Characteristics of Reactive Dyeing. Available at: [Link]

-

Google Patents. (n.d.). CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method. Available at:

-

Zadora, G., et al. (2021). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Materials, 14(16), 4488. Available at: [Link]

-

Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega. Available at: [Link]

-

Research Square. (2022, October 27). Decolorization properties and mechanism of reactive-dyed cotton fabrics with different structures utilized to prepare cotton pulp. Available at: [Link]

-

ResearchGate. (n.d.). Cross section of C.I. Reactive Red 141 dyed cotton fibre. Available at: [Link]

Sources

- 1. textilelearner.net [textilelearner.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C19H10Cl2N6Na2O7S2 | CID 28781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Reactive Red 2 | 12226-03-8 [chemicalbook.com]

- 6. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5420257A - Reactive triazine dyes, their preparation and use - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reactive Dyes | 3 Decisive Color Factors [vietextile.com]

- 11. textilelearner.net [textilelearner.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. pjsir.org [pjsir.org]

- 15. blog.hannainst.com [blog.hannainst.com]

- 16. mdpi.com [mdpi.com]

- 17. textileapex.com [textileapex.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 21. prezi.com [prezi.com]

- 22. researchgate.net [researchgate.net]

- 23. What is the effect of reactive dyeing salts on the dyeing process? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

An In-depth Technical Guide to the Covalent Bonding Mechanism of Procion Red MX-5B

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the core principles governing the covalent attachment of Procion Red MX-5B to biological and textile substrates. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the chemical mechanisms, reaction kinetics, and practical protocols that underpin the utility of this versatile reactive dye.

Introduction: Procion Red MX-5B - A Archetype of Reactive Dye Chemistry

Procion Red MX-5B, also known by its Colour Index name C.I. Reactive Red 2, is a highly soluble, monoazo-based reactive dye.[1][2] It belongs to the Procion MX family of dyes, which were among the first reactive dyes commercialized for their ability to form stable, covalent bonds with cellulosic fibers at ambient temperatures.[3][4] This property distinguishes them from dyes that rely on weaker intermolecular forces, affording exceptional wash fastness.[5][6]

The key to its reactivity lies in its dichlorotriazine heterocyclic reactive group.[7][8] This electrophilic moiety is primed for reaction with nucleophiles present in substrates like cellulose (hydroxyl groups) and proteins (amine groups). Understanding the principles of this covalent interaction is paramount for its effective application, from creating vibrant textiles to labeling proteins for advanced diagnostics and therapeutic research.

The Reactive Moiety: The Dichlorotriazine Ring

The heart of Procion Red MX-5B's functionality is its 2,4-dichloro-1,3,5-triazine group. The electron-withdrawing nature of the nitrogen atoms in the triazine ring, combined with the electronegativity of the two chlorine atoms, renders the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. This chemical architecture is the foundation for the dye's ability to form robust covalent linkages.

Below is the chemical structure of Procion Red MX-5B, illustrating the chromophore attached to the dichlorotriazine reactive system.

Caption: Chemical structure of Procion Red MX-5B (this compound).

The Two-Stage Mechanism of Covalent Bonding

The covalent fixation of Procion Red MX-5B onto a substrate is not instantaneous. It follows a logical, two-stage process, particularly evident in dyeing applications. Understanding this sequence is crucial for optimizing reaction efficiency and achieving desired outcomes.

Caption: The two-stage workflow of reactive dye application.

-

Exhaustion (or Adsorption): Initially, the dye molecules, which are highly soluble in water due to their sulfonate groups, must migrate from the solution to the surface of the substrate (e.g., cellulose fiber or protein).[5] This process is driven by concentration gradients and can be enhanced by adding an electrolyte like sodium chloride. The salt reduces the solubility of the dye and diminishes the electrostatic repulsion between the anionic dye and the negatively charged surface of wetted cellulose, thereby promoting adsorption.[9]

-

Fixation (Covalent Reaction): Once the dye is in close proximity to the substrate, the chemical reaction can occur. This stage requires specific conditions, primarily an alkaline pH, to activate the nucleophilic groups on the substrate, leading to the formation of a permanent covalent bond.[10]

Covalent Bonding with Cellulosic Substrates

The primary application of Procion Red MX-5B is the dyeing of cellulosic fibers like cotton. The covalent bond is formed via a nucleophilic substitution reaction with the hydroxyl groups of the cellulose polymer.

The Nucleophilic Substitution Mechanism

The reaction proceeds as follows:

-

Activation of Cellulose: An alkali, typically sodium carbonate (soda ash), is added to the system. This raises the pH to approximately 10.5-11.5, which is sufficient to deprotonate some of the primary hydroxyl groups on the glucose units of cellulose, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10][11]

-

Nucleophilic Attack: The cellulosate anion attacks one of the electrophilic carbon atoms on the dichlorotriazine ring of the dye molecule.

-

Bond Formation: This attack displaces a chloride ion (a good leaving group), resulting in the formation of a stable ether linkage between the dye and the cellulose fiber.[2][12]

Caption: Nucleophilic substitution for cellulose dyeing.

The Competing Hydrolysis Reaction

The most significant factor reducing the efficiency of reactive dyeing is the competing hydrolysis reaction. The hydroxide ions (OH⁻) present in the alkaline solution are also strong nucleophiles and can react with the dye in the same manner as the cellulosate anion.[13]

When the dye reacts with a hydroxide ion instead of the fiber, it forms a hydroxyl-triazine derivative. This hydrolyzed dye is no longer reactive towards cellulose but can still adhere weakly to the fiber surface, leading to poor wash fastness if not thoroughly removed.[13] The rate of this undesirable reaction increases significantly with temperature.[14]

Caption: Competing hydrolysis of the reactive dye.

Covalent Bonding with Proteins (Bioconjugation)

The same electrophilic nature of the dichlorotriazine ring that makes Procion Red MX-5B effective for cellulose dyeing also enables its use as a bioconjugation agent for labeling proteins and other biomolecules.[15] This is a cornerstone of many diagnostic assays, fluorescence microscopy techniques, and affinity chromatography applications.

The primary targets for covalent modification on proteins are nucleophilic amino acid side chains. The most common reaction is with the ε-amino group of lysine residues.[16]

Mechanism of Amine Modification

-

Deprotonation: The reaction is performed at a slightly alkaline pH (typically 8.0-9.0). This ensures that a significant fraction of the primary amine groups (-NH₂) on lysine residues are deprotonated and thus nucleophilic.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks a carbon atom on the dichlorotriazine ring.

-

Bond Formation: A chloride ion is displaced, forming a stable, covalent N-substituted aminotriazine linkage, which is chemically similar to an amide bond.[17]

Other nucleophilic residues such as the imidazole group of histidine can also react, though typically to a lesser extent than primary amines.[17]

Caption: Covalent labeling of a protein via amine modification.

Critical Parameters for Covalent Bonding

The success and efficiency of the covalent bonding reaction depend on the careful control of several key parameters. The causality behind these choices is rooted in balancing the desired fixation reaction against the competing hydrolysis.

| Parameter | Substrate: Cellulose | Substrate: Protein | Rationale & Field Insights |

| pH | 10.5 - 11.5 (Soda Ash) | 8.0 - 9.0 (Bicarbonate/Borate Buffer) | Causality: An alkaline pH is essential to deprotonate the nucleophile (Cellulose-OH or Protein-NH₂), making it reactive. Insight: For cellulose, a higher pH is needed to generate sufficient cellulosate anions. For proteins, a milder pH prevents denaturation while ensuring amine groups are deprotonated.[10][16] |

| Temperature | 24 - 35°C (75 - 95°F) | 4 - 25°C (Refrigerated to Room Temp) | Causality: Higher temperatures increase reaction rates. Insight: Procion MX dyes are highly reactive ("cold water"), so high heat is unnecessary and dramatically increases the rate of undesirable hydrolysis.[14][18] Protein labeling is often done at lower temperatures to maintain protein stability. |

| Electrolyte (Salt) | 1.5 - 3 cups/lb fabric (NaCl) | Not typically required | Causality: Salt increases the exhaustion of the dye onto the fiber. Insight: Essential for overcoming electrostatic repulsion in cellulose dyeing. Not needed for protein conjugation, which is typically done at higher protein concentrations where proximity is not the limiting factor.[19] |

| Reaction Time | 12 - 24 hours (Batching) | 1 - 2 hours | Causality: Sufficient time is needed for the reaction to proceed to completion. Insight: The lower temperature used for cellulose dyeing necessitates a longer reaction time. Protein labeling reactions are typically faster due to higher effective concentrations and controlled conditions.[16][19] |

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize these based on their specific substrate and desired degree of labeling.

Protocol 1: Covalent Dyeing of Cotton Fabric

This protocol describes a standard batch method for achieving vibrant, permanent color on cellulosic material.

-

Preparation: Pre-wash one pound (453 g) of cotton fabric to remove any sizing or impurities. Leave the fabric damp.

-

Fixative Solution: In a separate container, dissolve 1 cup of sodium carbonate (soda ash) in 1 gallon of warm water.

-

Pre-treatment: Immerse the damp cotton in the soda ash solution for at least 15 minutes. Wring out the excess liquid so the fabric is damp but not dripping.

-

Dye Solution Preparation: For a medium shade (approx. 2% weight of fabric), dissolve 2 tablespoons (approx. 9g) of Procion Red MX-5B powder in 2 cups of warm (80-95°F / 27-35°C) water. Stir thoroughly until no solid particles are visible.

-

Application: Apply the dye solution to the soda ash-treated fabric using the desired method (e.g., immersion dyeing, tie-dye application).

-

Batching (Reaction): Place the dyed fabric in a sealed plastic bag to prevent it from drying out. Let it react for 12-24 hours at a temperature above 70°F (21°C).[14]

-

Washout: After the reaction period, rinse the fabric under cold running water to remove loose dye. Then, wash in hot water with a textile detergent (e.g., Synthrapol) to remove all unreacted and hydrolyzed dye. Rinse until the water runs clear.[19]

Protocol 2: Covalent Labeling of an Antibody (Bioconjugation)

This protocol outlines the procedure for conjugating Procion Red MX-5B to an IgG antibody.

-

Buffer Exchange: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.

-

Dye Stock Solution: Immediately before use, dissolve 10 mg of Procion Red MX-5B in 1 mL of anhydrous dimethylsulfoxide (DMSO).[16]

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A starting point of 10-20 moles of dye per mole of antibody is common.

-

Conjugation Reaction: While gently stirring the antibody solution, add the calculated volume of the dye stock solution dropwise.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~540 nm (for Procion Red MX-5B).

Conclusion

The covalent bonding principle of Procion Red MX-5B, centered on the electrophilicity of its dichlorotriazine ring, provides a robust and versatile method for the permanent modification of cellulosic and proteinaceous substrates. The reaction's success hinges on a well-understood nucleophilic substitution mechanism, where the careful control of pH and temperature is critical to favor fixation over the competing hydrolysis reaction. By leveraging the field-proven insights and protocols detailed in this guide, researchers and scientists can effectively harness the power of this reactive dye for applications ranging from high-performance textiles to advanced bioconjugation in drug development and diagnostics.

References

-

Jacquard Products. (2022, September 15). PROCION MX Technical Info. Chart. Retrieved from [Link]

- Shore, J. (1969). Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes. Journal of the Society of Dyers and Colourists.

-

Burch, P. (2000, January 9). What is the chemical structure of Procion MX dye?. Retrieved from [Link]

- Patel, M. J., et al. (2023). Trends in the synthesis and application of some reactive dyes: A review. Brazilian Journal of Science, 2(7).

- Giełdowska, M., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. Molecules, 27(13), 4261.

- Reaction of monochlorotiazine reactive dye with cellulose. (n.d.).

-

Jacquard Products. (2015, June 8). Procion® MX Instructions. Retrieved from [Link]

- Burkinshaw, S. M. (2009). The chemistry of reactive dyes and their application processes. In The Chemistry of Colour Application.

-

Jacquard Products. (n.d.). Procion MX. Retrieved from [Link]

- Kushwaha, R., et al. (2025). A COMPREHENSIVE REVIEW ON REACTIVE DYE AND ITS CHEMICAL COMPONENTS. Industrial Engineering Journal, 54(1).

-

Dyeman. (n.d.). Procion MX. Retrieved from [Link]

- Patel, M. J., et al. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE.

-

George Weil. (2015, June 10). Procion MX Fibre Reactive Dyes & how to use them. Retrieved from [Link]

-

Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes. Retrieved from [Link]

- The chemical structure and spectra of Procion Red MX-5B. (n.d.).

- Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.

-

Burch, P. (n.d.). What is the effect of temperature on fiber reactive dyes?. Retrieved from [Link]

- Tutak, M., et al. (2012). Monochlorotetrazinyl Reactive Dyes: Synthesis and Characterization. Asian Journal of Chemistry, 24(12), 6515-6518.

-

Jacquard Products. (2021, February 9). PROCION MX COLOR FORMULA GUIDE. Retrieved from [Link]

-

Fashion Sustainability Directory. (2025, April 27). Dye-Fiber Covalent Bonding. Retrieved from [Link]

- Degradation of Procion Red MX-5B reactive dye coupling a photo Fenton system. (n.d.).

- Martínez-Huitle, C. A., et al. (2021). Kinetic Insights and Process Selection for Electrochemical Remediation of Industrial Dye Effluents Using Mixed Electrode Systems.

- Sarayu, K., & Swaminathan, K. (2009). Ozonation of reactive dye, Procion red MX-5B catalyzed by metal ions.

- Compton, R. G., et al. (1997). Kinetics and Mechanism of Dyeing Processes: The Dyeing of Cotton Fabrics with a Procion Blue Dichlorotriazinyl Reactive Dye. Journal of Colloid and Interface Science, 186(2), 387-398.

- Patel, K. C., et al. (2015). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. International Research Journal of Engineering and Technology, 2(8).

-

Dharma Trading Co. (n.d.). Fiber Reactive Dye Chemistry. Retrieved from [Link]

- Czajkowski, W., et al. (2006). Monochlorotriazine Reactive Dyes Increasing UV-Protection Properties of Cotton Fabrics. Fibres & Textiles in Eastern Europe, 14(4), 84-87.

- Giełdowska, M., et al. (2022). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)

- Characterization of the Procion Red MX-5B solution using.... (n.d.).

Sources

- 1. PROCION RED MX-5B CAS#: 17804-49-8 [m.chemicalbook.com]

- 2. Dye-Fiber Covalent Bonding → Term [fashion.sustainability-directory.com]

- 3. Jacquard Products — Procion MX [jacquardproducts.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Procion MX Fibre Reactive Dyes [georgeweil.com]

- 7. Frequently Asked Questions About Dyeing: structure of Procion MX dichlorotriazine dyes [pburch.net]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry of Tie Dye from Dharma Trading Company [dharmatrading.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irjet.net [irjet.net]

- 14. What is the effect of temperature? [pburch.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]

- 19. jerrysartarama.com [jerrysartarama.com]

C.I. 18200 reactive group chemistry and function

An In-Depth Technical Guide to Ponceau S (C.I. 27195): Reactive Group Chemistry and Function in Protein Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of Ponceau S (C.I. 27195), a vital tool in the researcher's arsenal for protein analysis. We will delve into the core of its chemical functionality, moving beyond a simple staining protocol to understand the "why" behind its application. This document is structured to provide actionable insights for researchers, scientists, and drug development professionals who rely on accurate and rapid protein detection.

Unveiling Ponceau S: Structure and the Power of Sulphonate Groups

Ponceau S, also known as Acid Red 112, is a sodium salt of a diazo dye. Its chemical structure is characterized by the presence of multiple sulphonate (-SO₃⁻) groups. These groups are the cornerstone of its functionality in protein staining.

At an acidic pH, the sulphonate groups are negatively charged, while the amine groups (specifically, the ε-amino groups of lysine and the N-terminal α-amino group) and guanidinium groups of arginine residues in proteins are protonated and thus positively charged. This electrostatic interaction forms the basis of the reversible binding of Ponceau S to proteins. The binding is non-covalent and relies on the ionic interaction between the negatively charged sulphonate groups of the dye and the positively charged amino acid residues on the protein.

The reaction is a straightforward acid-base and ionic interaction. The acidic environment of the staining solution ensures that the protein's basic residues are protonated, making them available for binding with the anionic dye.

The Critical Function: Reversible Protein Staining on Membranes

The primary application of Ponceau S is the rapid and reversible staining of proteins on membranes (nitrocellulose or PVDF) following electrophoretic transfer, most commonly in Western blotting. This allows for a quick visualization of the transferred proteins, serving as a crucial quality control step before proceeding with the more time-consuming and expensive immunodetection steps.

Key Functions and Advantages:

-

Verification of Protein Transfer: Ponceau S staining confirms whether the proteins have successfully transferred from the electrophoresis gel to the membrane.

-

Assessment of Transfer Efficiency: The intensity of the stained bands can provide a qualitative assessment of the transfer efficiency across the molecular weight range.

-

Lane Loading Normalization: While not strictly quantitative, it can help in assessing if lanes were loaded equally.

-

Reversibility: The non-covalent nature of the binding allows the stain to be easily removed with a brief wash in a basic solution (like Tris-buffered saline with Tween 20 - TBST) or even water, without significantly affecting the subsequent immunodetection steps.

Experimental Protocol: Ponceau S Staining for Western Blot Membranes

This protocol outlines the standard procedure for using Ponceau S to stain proteins on a membrane after transfer.

Materials:

-

Ponceau S Staining Solution (0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)

-

Deionized water

-

Destaining solution (e.g., TBST, pH 7.4)

-

Membrane with transferred proteins

Procedure:

-

Post-Transfer Wash: After completing the protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer components.

-

Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 2-5 minutes at room temperature with gentle agitation.

-

Visualization: Protein bands should become visible as red-pink bands on a lighter background.

-

Imaging: The membrane can be imaged at this stage to document the transfer efficiency. A standard flatbed scanner or a gel documentation system can be used.

-

Destaining: To remove the Ponceau S stain, wash the membrane with several changes of deionized water or TBST until the red color is no longer visible. The membrane is now ready for blocking and subsequent immunodetection.

Visualizing the Workflow and Chemistry

Diagram 1: Ponceau S Staining and Destaining Workflow

Caption: Workflow for reversible protein staining on membranes using Ponceau S.

Diagram 2: Chemical Interaction of Ponceau S with a Protein

Caption: Electrostatic interaction between Ponceau S and a protein at acidic pH.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Ponceau S Concentration | 0.1% (w/v) in 5% Acetic Acid | Higher concentrations may lead to background staining. |

| Staining Time | 2-5 minutes | Over-incubation is generally not an issue due to the reversible nature. |

| Detection Limit | ~250 ng of protein | Varies depending on the protein and membrane type. |

| pH of Staining Solution | 2-3 | Crucial for protonating protein amine groups. |

Trustworthiness and Self-Validating Systems

The Ponceau S staining protocol is inherently self-validating. The appearance of sharp, well-defined protein bands across the expected molecular weight range provides immediate visual confirmation of a successful protein transfer. Conversely, the absence of bands, faint bands, or smeared bands indicates potential issues with the electrophoresis or transfer steps, prompting troubleshooting before committing to expensive antibodies and reagents for immunodetection. This immediate feedback loop is what makes Ponceau S an indispensable tool for ensuring the reliability of Western blotting data.

References

A Spectroscopic Guide to C.I. Reactive Red 2: Unveiling its Molecular Fingerprint

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of C.I. Reactive Red 2 (C.I. 18200), a widely utilized monoazo reactive dye. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental principles and practical applications of spectroscopic techniques in characterizing this important dye molecule. By understanding its unique spectral signature, researchers can effectively monitor dyeing processes, assess environmental impact, and explore novel applications.

Introduction to this compound: A Workhorse in the World of Color

This compound is a synthetic anionic dye belonging to the single azo class of reactive dyes.[1] Its widespread use in the textile industry for dyeing cellulosic fibers like cotton and viscose stems from its ability to form strong, covalent bonds with the substrate, resulting in excellent wash fastness. The molecule's core structure consists of a chromophoric azo group (-N=N-) that connects two aromatic moieties, and a reactive dichlorotriazine group that enables its fixation to fibers.

A key chemical feature of this compound is its propensity to exist in two tautomeric forms: the azo form and the hydrazone form.[2] This azo-hydrazone tautomerism, an equilibrium between two constitutional isomers, significantly influences the dye's color, reactivity, and overall spectroscopic behavior. Understanding this equilibrium is crucial for interpreting its spectral data accurately.

Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | [2][3][4] |

| Synonyms | C.I. 18200, Procion Brilliant Red 5BS, Procion Brilliant Red M-5B, Reactive Brilliant Red X-3B | [1][3] |

| CAS Number | 17804-49-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [1][2][3] |

| Molecular Weight | 615.34 g/mol | [1][2] |

| Appearance | Purplish-red powder | [1][4] |

| Solubility in Water | 60 g/L at 20°C, 160 g/L at 50°C | [1][4] |

Unveiling the Electronic Transitions: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a cornerstone technique for characterizing reactive dyes, providing valuable information about their electronic structure and concentration in solution. The absorption of UV and visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are directly related to the energy difference between these states, which is in turn dictated by the molecule's conjugated π-electron system.

The Absorption Spectrum of this compound

The UV-Vis spectrum of this compound in an aqueous solution typically exhibits a strong absorption band in the visible region, which is responsible for its characteristic red color. The maximum absorption wavelength (λmax) for this compound has been reported to be around 538 nm and 543 nm .[5][6] Additional absorbance peaks have been noted in the visible and UV regions at approximately 524 nm, 315 nm, and 250 nm .[7] The primary visible absorption band is attributed to the π → π* electronic transition within the conjugated azo-naphthalene system.

The exact position and intensity of the λmax can be influenced by several factors:

-

pH: The pH of the solution can significantly alter the absorption spectrum of reactive dyes.[4][8][9] This is due to the protonation or deprotonation of functional groups, such as the hydroxyl and amino groups, which can affect the electronic distribution within the chromophore and the azo-hydrazone tautomeric equilibrium.

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states of the dye molecule to different extents, leading to a shift in the λmax. This phenomenon, known as solvatochromism, can provide insights into the dye's interaction with its environment.

-

Concentration: At higher concentrations, dye molecules may aggregate, leading to changes in the absorption spectrum, such as the appearance of new bands or a shift in the λmax.

Experimental Protocol for UV-Visible Spectroscopic Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound and determining its concentration in a solution.

Materials:

-

This compound

-

Distilled or deionized water

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent (distilled water) and place it in the spectrophotometer. Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance of each standard solution, starting from the least concentrated.

-

Data Analysis:

-

Identify the λmax from the absorption spectrum of one of the standard solutions.

-

Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

The concentration of an unknown sample can be determined by measuring its absorbance at λmax and using the calibration curve.

-

Caption: Experimental workflow for UV-Visible spectroscopic analysis of this compound.

Probing Vibrational Modes: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic frequencies provides a "fingerprint" of the molecule's structure.

Characteristic IR Bands of this compound

The IR spectrum of this compound will exhibit a series of absorption bands corresponding to the various functional groups within its structure. Based on the general characteristics of azo reactive dyes, the following key vibrational bands can be expected:[10]

-

-N=N- (Azo group): The stretching vibration of the azo group typically appears in the region of 1400-1450 cm⁻¹.

-

-OH and -NH (Hydroxyl and Amino groups): A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations.

-

C=O (Amide group - from tautomerism): The presence of the hydrazone tautomer may give rise to a C=O stretching band around 1640-1680 cm⁻¹.

-

S=O (Sulfonate group): The sulfonate groups (-SO₃⁻) will show strong, characteristic stretching vibrations in the regions of 1150-1250 cm⁻¹ (asymmetric) and 1030-1070 cm⁻¹ (symmetric).

-

C-Cl (Chloro-triazine ring): The stretching vibrations of the carbon-chlorine bonds in the reactive triazine ring are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C-H: Stretching vibrations of the aromatic rings will be observed in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).

FT-IR analysis of Reactive Red 2 has been used to study its degradation products, confirming the utility of this technique in monitoring chemical changes in the dye molecule.[3]

Experimental Protocol for FT-IR Analysis

This protocol describes a general method for obtaining the FT-IR spectrum of solid this compound using the KBr pellet technique.

Materials:

-

This compound (dry powder)

-

Potassium bromide (KBr), spectroscopy grade (oven-dried)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

The mixture should be ground to a fine, uniform powder to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Caption: Experimental workflow for FT-IR analysis of this compound.

Exploring the Excited State: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After absorbing light and reaching an excited state, a fluorescent molecule can relax back to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.

Fluorescence Characteristics of this compound

Specific fluorescence excitation and emission data for this compound are not extensively reported in the readily available scientific literature. However, based on the behavior of other red-absorbing fluorescent dyes, some general characteristics can be anticipated.[11] Azo dyes, in general, are not always strongly fluorescent, as non-radiative decay pathways can compete with fluorescence emission.

The fluorescence properties of a reactive dye like this compound would be highly dependent on its molecular structure, the rigidity of its environment, and the presence of quenching species. The azo-hydrazone tautomerism would also be expected to play a significant role in its fluorescence behavior.

General Experimental Protocol for Fluorescence Spectroscopy

This protocol provides a general framework for investigating the potential fluorescence of this compound.

Materials:

-

This compound solution of known concentration

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission wavelength (a good starting point is ~20-50 nm longer than the λmax from the UV-Vis spectrum).

-

Scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength (λex), which corresponds to the peak of the excitation spectrum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

The resulting spectra will show fluorescence intensity as a function of wavelength.

-

The Stokes shift, which is the difference in wavelength between the excitation and emission maxima (λem - λex), can be calculated.

-

Conclusion and Future Perspectives

The spectroscopic characteristics of this compound provide a powerful toolkit for its identification, quantification, and the study of its interactions with its environment. UV-Visible spectroscopy remains the primary method for routine analysis, while IR spectroscopy offers detailed structural information. While the fluorescence properties of this specific dye require further investigation, the potential for using fluorescence-based techniques for sensitive detection and monitoring should not be overlooked.

Future research could focus on a more in-depth characterization of the fluorescence quantum yield and lifetime of this compound, as well as a detailed investigation into how factors like pH, solvent, and binding to substrates influence its complete spectroscopic profile. Such studies will not only enhance our fundamental understanding of this important dye but also pave the way for its application in advanced materials and sensing technologies.

References

-

World Dye Variety. (2012, May 11). Reactive Red 2. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Chemical structure of reactive red 2. Retrieved from [Link]

-

Li, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. ACS Omega, 8(24), 21657–21666. [Link]

-

ACS Publications. (2020). Rapid UV/Vis Spectroscopic Dye Authentication Assay for the Determination and Classification of Reactive Dyes, Monascus Pigments, and Natural Dyes in Coloring Foodstuff. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. FT-IR analysis of reactive red 2 dye and degraded dye products of oxide NPs (R1, R2, R3). Retrieved from [Link]

-

ResearchGate. Infra-red spectrum of Reactive Dye II. Retrieved from [Link]

-

The Science Publications. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biotechnology and Biochemistry, 3(1), 33-41. [Link]

-

Chemistry LibreTexts. Lab 7: Absorption Spectra of Conjugated Dyes. Retrieved from [Link]

-

ResearchGate. Visible spectrum to determine λ-maximum as a function of absorbance. Reactive Red (RR) dye on the left panel and Direct Green (DG) dye on the right panel. Retrieved from [Link]

-

MDPI. (2023). Solubilization of Reactive Red 2 in the Mixed Micelles of Cetylpyridinium Chloride and TX-114. Molecules, 28(9), 3894. [Link]

-

ResearchGate. The UV-Vis absorption spectra of C.I. Reactive Red 24 simulated dye.... Retrieved from [Link]

-

ResearchGate. Absorption spectra of dyes recorded at pH 2 and 12 over the spectral.... Retrieved from [Link]

-

ResearchGate. UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). Retrieved from [Link]

-

ResearchGate. Effect of pH and H2O2 Dosage on the Photooxidative Degradation of Reactive Red 120 (RR120) by UV-H2O2. Retrieved from [Link]

-

Science World Journal. (2016). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 11(1). [Link]

-

Royal Society of Chemistry. (2018). Fluorescence spectroscopy studies of crossed aldol reactions: a reactive Nile red dye reveals catalyst-dependent product formation. Catalysis Science & Technology. [Link]

-

PubMed. (2006). Spectroscopic study and evaluation of red-absorbing fluorescent dyes. Journal of Fluorescence, 16(1), 11-20. [Link]

-

ResearchGate. UV/vis spectrum of: (a) reactive red 5B; (b) acid red G; (c) actual dye.... Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thescipub.com [thescipub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceworldjournal.org [scienceworldjournal.org]

- 11. Spectroscopic study and evaluation of red-absorbing fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromophore of C.I. Reactive Red 2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactive Dyes and the Significance of the Chromophore

Reactive dyes represent a cornerstone of the textile industry, prized for their ability to form strong, covalent bonds with fibers like cellulose, resulting in excellent wash fastness.[1][2][3] At the heart of every reactive dye is the chromophore , the specific arrangement of atoms and electrons responsible for absorbing light and thus imparting color.[4] Understanding the structure and reactivity of the chromophore is paramount for optimizing dyeing processes, developing new dyes with enhanced properties, and assessing their environmental impact. This guide provides a detailed technical exploration of the chromophore of C.I. Reactive Red 2, a widely used monoazo dye.

The Molecular Architecture of Reactive Red 2

This compound, also known by trade names such as Procion Red MX-5B, is a synthetic dye belonging to the single azo class.[5][6] Its chemical identity is defined by the following key parameters:

| Parameter | Value |

| C.I. Name | This compound |

| C.I. Number | 18200 |

| CAS Registry Number | 17804-49-8 (or 12226-03-8)[5][7][8][9] |

| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂[5][6][7] |

| Molecular Weight | 615.34 g/mol [5][7][8] |

| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate[6][7] |

The core structure of the Reactive Red 2 chromophore is an intricate assembly of aromatic systems linked by an azo bridge, functionalized with groups that modulate its color, solubility, and reactivity.

Key Structural Components of the Chromophore:

-

Azo Group (-N=N-): This is the primary chromophoric group responsible for the dye's vibrant red color. The extended π-electron system across the azo bridge and the aromatic rings allows for the absorption of light in the visible spectrum.

-

Naphthalene and Phenyl Rings: These aromatic structures form the backbone of the dye molecule, contributing to the delocalized electron system of the chromophore.

-

Auxochromes: The hydroxyl (-OH) and amino (-NH-) groups attached to the naphthalene ring act as auxochromes. These electron-donating groups intensify the color of the dye by modifying the energy of the electronic transitions within the chromophore.

-

Sulfonic Acid Groups (-SO₃H): Present as sodium sulfonate salts (-SO₃Na), these groups are crucial for imparting water solubility to the dye molecule, a prerequisite for the dyeing process.[10]

-

Dichlorotriazine Reactive Group: This heterocyclic ring with two chlorine atoms is the reactive moiety of the dye. It is not part of the chromophore itself but is the key to the dye's ability to form covalent bonds with the substrate.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of the Reactive Red 2 Chromophore

The industrial synthesis of Reactive Red 2 is a multi-step process that builds the complex chromophore and attaches the reactive group. The general manufacturing method involves three key stages:[5]

-

Diazotization: Aniline is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This highly reactive intermediate is the foundation for the azo bridge.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (also known as H-acid), under alkaline conditions. This electrophilic substitution reaction forms the stable azo bond, creating the core chromophoric structure.

-

Condensation: The resulting amino-functionalized azo dye is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This step attaches the dichlorotriazine reactive group to the chromophore via a nucleophilic substitution reaction, where the amino group of the dye displaces one of the chlorine atoms on the triazine ring.[7]

The synthesis pathway is depicted in the diagram below.

Caption: Synthesis pathway of this compound.

Spectroscopic Characterization of the Chromophore

The electronic and structural properties of the Reactive Red 2 chromophore can be elucidated using various spectroscopic techniques.

-

UV-Visible Spectroscopy: This technique is fundamental for characterizing the color of the dye. The chromophore of Reactive Red 2 exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a key parameter, and for a similar reactive red dye, it has been reported to be around 538 nm.[10] The position and intensity of the absorption bands are influenced by the extended conjugation of the azo group with the aromatic rings and the presence of auxochromes.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the dye molecule. Characteristic absorption bands would be expected for the -OH, -NH, -N=N-, -SO₃Na, and C-Cl groups, confirming the structural integrity of the synthesized dye. For instance, after dyeing, an increase in the signal corresponding to the s-triazine ring and the C-O-C stretching vibration can indicate the formation of a covalent bond with cellulose.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise mapping of the molecular structure and can be used to confirm the successful synthesis of the dye.

Mechanism of Covalent Bond Formation with Cellulose

The defining characteristic of a reactive dye is its ability to form a covalent bond with the substrate.[1][2][3] In the case of Reactive Red 2 and cellulosic fibers like cotton, this reaction occurs between the dichlorotriazine group of the dye and the hydroxyl groups of the cellulose polymer under alkaline conditions.[1][4]

The dyeing process typically involves three stages:

-

Exhaustion: The dye is first adsorbed onto the fiber surface from the dye bath, a process facilitated by the addition of an electrolyte like sodium chloride, which reduces the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface.[2]

-